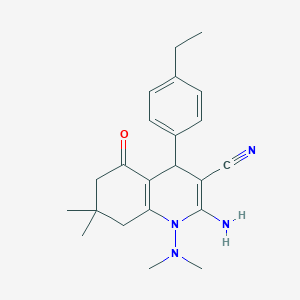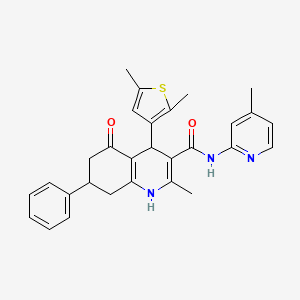![molecular formula C18H19N3S2 B11632170 2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632170.png)
2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a chemical compound with the following properties:
- Molecular Formula: C18H19N3S2
- Average Mass: 341.494 Da
- Monoisotopic Mass: 341.102051 Da
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the introduction of a benzylsulfanyl group onto a tetrahydrobenzothienopyrimidine scaffold. Specific methods may vary, but a common approach includes nucleophilic substitution reactions.
Reaction Conditions:- Benzylsulfanyl Group Introduction: A typical method involves reacting a suitable precursor (e.g., 5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one) with a benzylsulfanylating agent under appropriate conditions.
- Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies.
Chemical Reactions Analysis
Reactivity:
- Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction of the benzylsulfanyl group could yield the corresponding benzylamine.
- Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen centers.
- Benzylsulfanyl Group Introduction: Thiol reagents (e.g., benzyl mercaptan) in the presence of suitable bases.
- Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
- Substitution: Various nucleophiles (e.g., amines, alkoxides).
- The major products depend on the specific reaction conditions and regioselectivity. Potential products include the target compound itself, as well as intermediates.
Scientific Research Applications
This compound finds applications in:
- Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
- Biological Studies: Researchers explore its interactions with biological targets.
- Materials Science: Its properties may be useful in designing functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While this compound is unique, related structures include:
- 2-(Benzylsulfanyl)-6-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-amine
- 2-(Benzylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(Benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Properties
Molecular Formula |
C18H19N3S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S2/c1-11-6-5-9-13-14(11)15-16(19)20-18(21-17(15)23-13)22-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,19,20,21) |
InChI Key |
XOLKRWBHYCTXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(N=C(N=C3S2)SCC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dioxaspiro[5.5]undecane-2,4-dione, 3-(4-methylsulfanylbenzylidene)-](/img/structure/B11632088.png)
![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632100.png)
![N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B11632104.png)
![(1Z)-2-(4-chlorophenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B11632105.png)

![1-(ethylsulfanyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11632118.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11632121.png)
![3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632128.png)
![Allyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11632138.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632140.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632144.png)

![(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632156.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B11632162.png)
